Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817137
InChI: InChI=1S/C9H10F2N2O2/c1-3-15-9(14)6-4-12-5(2)13-7(6)8(10)11/h4,8H,3H2,1-2H3
SMILES:
Molecular Formula: C9H10F2N2O2
Molecular Weight: 216.18 g/mol

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15817137

Molecular Formula: C9H10F2N2O2

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate -

Specification

Molecular Formula C9H10F2N2O2
Molecular Weight 216.18 g/mol
IUPAC Name ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H10F2N2O2/c1-3-15-9(14)6-4-12-5(2)13-7(6)8(10)11/h4,8H,3H2,1-2H3
Standard InChI Key GNNYAHNKKJNHIN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1C(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate has the molecular formula C₉H₁₀F₂N₂O₂ and a molecular weight of 216.18 g/mol . Its IUPAC name reflects the substituents’ positions: the ethyl ester at C5, methyl at C2, and difluoromethyl at C4. The compound’s SMILES notation (CCOC(=O)C1=CN=C(N=C1C(F)F)C) and InChIKey (GNNYAHNKKJNHIN-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀F₂N₂O₂
Molecular Weight216.18 g/mol
CAS Registry Number1598230-41-1
SMILESCCOC(=O)C1=CN=C(N=C1C(F)F)C
InChIKeyGNNYAHNKKJNHIN-UHFFFAOYSA-N

Structural Analysis

The pyrimidine ring’s planarity and the electron-withdrawing difluoromethyl group enhance this compound’s reactivity. The ethyl ester at C5 increases lipophilicity, potentially improving membrane permeability in biological systems . X-ray crystallography of analogous compounds reveals that fluorine atoms adopt specific orientations, influencing intermolecular interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no direct synthesis protocol for this compound is publicly documented, analogous pyrimidine carboxylates are typically synthesized via:

  • Ring Formation: Condensation of β-diketones with urea or thiourea derivatives under acidic conditions.

  • Substitution Reactions: Introduction of the difluoromethyl group using reagents like difluoromethyl iodide (CF₂HI) or difluoromethyl triflate (CF₂HOTf).

  • Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) .

Table 2: Hypothetical Synthesis Conditions

StepReagents/Conditions
Pyrimidine Ring FormationAcetic acid, 120°C, 6 hours
DifluoromethylationCF₂HI, K₂CO₃, DMF, 80°C, 12 hours
EsterificationEthanol, H₂SO₄, reflux, 24 hours

Industrial Production Challenges

Scaling up synthesis requires optimizing yield and purity. Continuous flow reactors could mitigate exothermic risks during difluoromethylation, while chromatography-free purification methods (e.g., crystallization) reduce costs .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from analogs:

  • Lipophilicity: LogP ≈ 1.8 (estimated via computational models), favoring organic solvents like ethyl acetate.

  • Aqueous Solubility: <1 mg/mL due to the ethyl ester and aromatic ring .
    Stability studies suggest susceptibility to hydrolysis under alkaline conditions, necessitating anhydrous storage .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch).

  • NMR: δ 1.3 ppm (triplet, CH₂CH₃), δ 4.3 ppm (quartet, OCH₂), δ 6.8 ppm (t, J = 54 Hz, CF₂H) .

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